molecular formula C22H20O3S B11953205 3-(4-Methylbenzene-1-sulfonyl)-1,3-diphenylpropan-1-one CAS No. 7477-61-4

3-(4-Methylbenzene-1-sulfonyl)-1,3-diphenylpropan-1-one

Cat. No.: B11953205
CAS No.: 7477-61-4
M. Wt: 364.5 g/mol
InChI Key: IKHGPWHRYZYOKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-methylphenyl)sulfonyl]-1,3-diphenyl-1-propanone is an organic compound characterized by the presence of a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylphenyl)sulfonyl]-1,3-diphenyl-1-propanone typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1,3-diphenyl-1-propanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylphenyl)sulfonyl]-1,3-diphenyl-1-propanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-methylphenyl)sulfonyl]-1,3-diphenyl-1-propanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-methylphenyl)sulfonyl]-1,3-diphenyl-1-propanone involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-methylphenyl)sulfonyl]-1,3-diphenyl-1-propanone is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

7477-61-4

Molecular Formula

C22H20O3S

Molecular Weight

364.5 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-1,3-diphenylpropan-1-one

InChI

InChI=1S/C22H20O3S/c1-17-12-14-20(15-13-17)26(24,25)22(19-10-6-3-7-11-19)16-21(23)18-8-4-2-5-9-18/h2-15,22H,16H2,1H3

InChI Key

IKHGPWHRYZYOKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.